molecular formula C48H50N2O8P2Ru+2 B15252466 (R)-P-PhosRuthenium(acac)2

(R)-P-PhosRuthenium(acac)2

Cat. No.: B15252466
M. Wt: 945.9 g/mol
InChI Key: UMNVCBQDHTVSIM-UHFFFAOYSA-P
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Description

®-P-PhosRuthenium(acac)2 is a coordination complex derived from the acetylacetonate anion and ruthenium ions. The ligand acetylacetonate, often abbreviated as acac, is a β-diketone that forms a six-membered chelate ring with the metal. This compound is notable for its applications in catalysis and organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-P-PhosRuthenium(acac)2 typically involves the treatment of a ruthenium salt with acetylacetone. The reaction is facilitated by the addition of a base, which assists in the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex formation . The general reaction can be represented as:

Ruz++zHacacRu(acac)z+zH+\text{Ru}^{z+} + z \text{Hacac} \rightarrow \text{Ru(acac)}_z + z \text{H}^+ Ruz++zHacac→Ru(acac)z​+zH+

The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of ®-P-PhosRuthenium(acac)2 may involve metal-organic chemical deposition (MOCD) methods, which allow for the deposition of the compound onto various support materials. This method involves moderate temperatures and high pressures to achieve high yields and well-dispersed nanoparticles .

Chemical Reactions Analysis

Types of Reactions

®-P-PhosRuthenium(acac)2 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas or sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and solvents to facilitate the exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium oxides, while reduction reactions may produce lower oxidation state ruthenium complexes.

Scientific Research Applications

®-P-PhosRuthenium(acac)2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-P-PhosRuthenium(acac)2 involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligand forms a stable chelate ring with the ruthenium ion, allowing for efficient catalysis. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the activation of substrates through coordination with the ruthenium center .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-P-PhosRuthenium(acac)2 include other metal acetylacetonates, such as:

  • Titanium acetylacetonate
  • Zirconium acetylacetonate
  • Hafnium acetylacetonate
  • Chromium acetylacetonate

Uniqueness

®-P-PhosRuthenium(acac)2 is unique due to its specific coordination environment and the properties imparted by the ruthenium center. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly valuable in catalytic applications .

Properties

Molecular Formula

C48H50N2O8P2Ru+2

Molecular Weight

945.9 g/mol

IUPAC Name

[3-(4-diphenylphosphaniumyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphanium;pentane-2,4-dione;ruthenium(2+)

InChI

InChI=1S/C38H34N2O4P2.2C5H7O2.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;2*1-4(6)3-5(2)7;/h5-26H,1-4H3;2*3H,1-2H3;/q;2*-1;+2/p+2

InChI Key

UMNVCBQDHTVSIM-UHFFFAOYSA-P

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.COC1=NC(=C(C(=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4[PH+](C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.[Ru+2]

Origin of Product

United States

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